3-Vinyl-5,6,7,8-tetrahydrocinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-ethenyl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C10H12N2/c1-2-9-7-8-5-3-4-6-10(8)12-11-9/h2,7H,1,3-6H2 |
InChI Key |
KGWJFVAMVODURJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=C2CCCCC2=C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Vinyl 5,6,7,8 Tetrahydrocinnoline and Analogous Structures
General Methodologies for Tetrahydrocinnoline Core Construction
The formation of the 5,6,7,8-tetrahydrocinnoline (B3263633) core is the pivotal step in the synthesis of the target compound and its derivatives. Several general approaches have been established, each with its own set of advantages and substrate scope. These methods primarily involve the formation of the dihydropyridazine (B8628806) ring fused to a cyclohexane (B81311) ring.
Cyclization Reactions for Tetrahydrocinnoline Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including tetrahydrocinnolines. These reactions involve the formation of a ring from a linear precursor through the creation of one or more new bonds.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com In the context of tetrahydrocinnoline synthesis, this strategy typically involves the reaction of a diene with a dienophile, followed by an elimination step to afford the aromatic or partially saturated heterocyclic system. For the construction of the tetrahydrocinnoline skeleton, a common approach is the reaction of a 1,2-diazine (a hetero-diene) with a suitable dienophile, or the reaction of a diene with a dienophile containing a nitrogen-nitrogen bond.
A key variation involves an intramolecular [4+2] cycloaddition. For instance, pyridazinecarbonitriles bearing an alkyne side chain can undergo intramolecular cycloaddition upon heating, leading to the formation of fused ring systems. mdpi.com Although this example leads to a different final structure, the principle of an intramolecular Diels-Alder reaction of a pyridazine (B1198779) derivative demonstrates a viable strategy for constructing fused heterocyclic systems like tetrahydrocinnolines. The reaction often requires thermal conditions to proceed. mdpi.com
| Diene/Dienophile Components | Conditions | Product Type | Reference |
| Pyridazinecarbonitrile with alkyne side chain | Bromobenzene, 150°C | Fused benzofurancarbonitrile | mdpi.com |
| 1,2,4-Triazine with cyclopropylideneimidazolidine | -40°C to higher temp. | Fused pyridine (B92270) derivative (after N2 elimination) | mdpi.com |
| Conjugated diene and dienophile | Thermal or photochemical | Cyclohexene derivative | khanacademy.org |
This table illustrates the general concept of [4+2] cycloadditions applicable to the synthesis of fused heterocyclic systems.
The Paal-Knorr synthesis is a classic and highly effective method for the synthesis of five- and six-membered heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For the construction of the pyridazine ring system found in tetrahydrocinnolines, a 1,4-diketone can be condensed with hydrazine (B178648) or its derivatives. nih.gov This reaction proceeds via the formation of a dihydropyrrole-like intermediate, which then dehydrates to form the aromatic or partially saturated heterocycle. wikipedia.org
The reaction is typically carried out under acidic or neutral conditions. The choice of the hydrazine derivative allows for the introduction of various substituents on the nitrogen atoms of the resulting pyridazine ring. This method is particularly valuable due to the ready availability of a wide range of 1,4-diketones and hydrazine derivatives. nih.govresearchgate.net
The mechanism involves the initial formation of a mono-imine, followed by an intramolecular attack of the remaining amino group on the second carbonyl, leading to a cyclic hemiaminal. Subsequent dehydration yields the dihydropyridazine ring. organic-chemistry.org
| 1,4-Diketone | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |
| 2,5-Hexanedione | Hydrazine hydrate (B1144303) | Acetic acid, heat | 3,6-Dimethyl-1,4-dihydropyridazine | rgmcet.edu.in |
| Substituted 1,4-diketones | Primary amines/hydrazine | Various acid catalysts | Substituted pyrroles/pyridazines | wikipedia.orgnih.gov |
| Arenoxy-substituted 1,4-diketones | - | Thiazolium salt (Stetter reaction product) | Furan and pyrrole (B145914) derivatives | nih.gov |
This table provides examples of the Paal-Knorr synthesis and related reactions for heterocycle formation.
Intramolecular cyclization strategies are highly efficient for constructing cyclic molecules as they benefit from favorable entropic factors. nih.gov In the synthesis of tetrahydrocinnolines, this can involve the cyclization of a suitably functionalized acyclic precursor. For example, an intramolecular reductive cyclization of a conjugated keto-azide intermediate has been used to construct a 2,3,6-trisubstituted piperidine (B6355638) skeleton, a strategy that could be adapted for the synthesis of tetrahydrocinnoline derivatives. nih.gov
Another approach involves the cyclocondensation of α-aminoamidines with diarylidencyclohexanones to furnish substituted 5,6,7,8-tetrahydroquinazolines, which are structurally related to tetrahydrocinnolines. nih.gov This reaction proceeds through a cascade process initiated by a Michael addition. nih.gov Such strategies highlight the versatility of intramolecular reactions in building complex heterocyclic frameworks from linear precursors.
| Precursor | Reaction Type | Key Transformation | Product | Reference |
| Conjugated keto-azide | Intramolecular Reductive Cyclization | Formation of piperidine ring | Trisubstituted piperidine | nih.gov |
| α-Aminoamidine and diarylidencyclohexanone | Intramolecular Cyclocondensation | Michael addition followed by cyclization | Substituted 5,6,7,8-tetrahydroquinazoline | nih.gov |
| Peptide with reactive side chains | Macrocyclization | Amide bond formation, click chemistry, etc. | Cyclic peptides | nih.gov |
This table showcases various intramolecular cyclization strategies for the synthesis of cyclic compounds.
Metal-Catalyzed Syntheses of Cinnoline (B1195905) Derivatives
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis. For the preparation of cinnoline and its derivatives, various transition metals have been employed to facilitate C-C and C-N bond formations. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been utilized as ligands in metal catalysts for asymmetric transfer hydrogenation, demonstrating the application of metal complexes in the chemistry of related heterocyclic systems. mdpi.comresearchgate.net Manganese(I) complexes derived from 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) have also been shown to be effective catalysts for the transfer hydrogenation of indoles, further highlighting the utility of metal catalysts in the functionalization of heterocyclic compounds. researchgate.net While these examples focus on reactions of a pre-existing tetrahydroquinoline ring, similar metal-catalyzed strategies can be envisioned for the construction of the tetrahydrocinnoline core itself, for instance, through cross-coupling reactions to form key precursors followed by cyclization.
| Metal Catalyst | Ligand | Reaction Type | Substrate | Product | Reference |
| Rhodium complexes | Chiral 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) | Asymmetric Transfer Hydrogenation | 1-Aryl-3,4-dihydroisoquinolines | Chiral tetrahydroisoquinolines | mdpi.comresearchgate.net |
| Manganese(I) complexes | 5,6,7,8-Tetrahydroquinolin-8-amine derivatives | Transfer Hydrogenation | Indoles | Indolines | researchgate.net |
This table presents examples of metal-catalyzed reactions involving tetrahydroquinoline derivatives, analogous to potential strategies for tetrahydrocinnolines.
Richter-Type Cyclization and its Derivatives
The Richter synthesis is a classical method for the formation of cinnolines, first reported in 1883. pnrjournal.comwikipedia.org The original reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent decarboxylation and reduction can provide the parent cinnoline.
Modern variations of the Richter synthesis have expanded its scope and utility. For instance, the thermal cyclization of 2-alkynylbenzenediazonium salts can lead to 4-halocinnolines, which can be further functionalized. researchgate.net This approach provides a route to various substituted cinnolines. The mechanism of the Richter synthesis has been a subject of study, with evidence suggesting the intermediacy of 4-chlorocinnolines in some cases, which then hydrolyze to the corresponding 4-hydroxycinnolines. researchgate.net
| Starting Material | Key Reagents | Intermediate/Key Step | Product | Reference |
| o-Aminoarylpropiolic acid | NaNO₂, H₂O | Diazotization, cyclization | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.orgdrugfuture.com |
| 2-Alkynylbenzenediazonium salts | Heat | Thermal cyclization | 4-Halo/4-hydroxycinnolines | researchgate.net |
| o-Aminoarylacetylenes | Diazotization, hydration, cyclization | - | Cinnoline derivatives | drugfuture.com |
This table summarizes the classical Richter synthesis and its variations for the preparation of cinnoline derivatives.
Strategies for Introducing Vinyl Functionality into Heterocyclic Systems
The introduction of a vinyl group onto a heterocyclic core is a critical step that opens up numerous pathways for further molecular elaboration. This section explores several modern strategies to achieve this functionalization, including conjugate addition reactions, cross-coupling methods, and cycloaddition pathways.
Conjugate Addition Reactions with Vinyl-Substituted Heterocycles
Conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds is a well-established reaction. oxfordsciencetrove.com This principle extends to vinyl-substituted heterocycles, where the vinyl group, activated by the electron-withdrawing nature of the heterocyclic ring, acts as a Michael acceptor. nih.govacs.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the vinyl group. oxfordsciencetrove.comlibretexts.org
While base-promoted Michael additions to vinyl heterocycles are known, recent studies have highlighted the efficacy of acid catalysis for these transformations. acs.org The use of an acid promoter, such as acetic acid, is particularly effective for conjugate additions involving vinyl-substituted N-heterocycles like vinylpyridines, vinylquinoline, and vinylpyrazine. nih.govacs.org The proposed mechanism suggests that the reaction is initiated by the protonation of the nitrogen atom within the heterocycle. This protonation increases the electrophilicity of the vinyl group, thereby facilitating the attack of a nucleophile. acs.org This acid-catalyzed approach has been successfully employed in double conjugate addition reactions, where active methylene (B1212753) compounds add to two equivalents of a vinyl heterocycle. nih.govacs.orgacs.org For instance, the reaction between 5,5-dimethyl-1,3-cyclohexanedione and 4-vinylpyridine (B31050) in the presence of acetic acid yields the double addition product in high yield. acs.org
The scope of nucleophiles suitable for conjugate addition to vinyl heterocycles is broad, encompassing a variety of carbon- and heteroatom-centered species. acs.orgmdpi.com This versatility allows for the introduction of diverse functional groups, significantly expanding the synthetic utility of this method.
Under acid-catalyzed conditions, active methylene compounds are particularly effective nucleophiles. These include:
1,3-Dicarbonyl Compounds : Cyclic diketones like 1,3-cyclohexanedione (B196179) and 5,5-dimethyl-1,3-cyclohexanedione react efficiently. acs.org
Cyano Esters and Malononitrile : Compounds containing a carbon atom activated by both cyano and ester or two cyano groups serve as competent nucleophiles. nih.govacs.org
Cyano Sulfone : A cyano sulfone has also been demonstrated to participate in these additions. nih.govacs.org
Beyond carbon-based nucleophiles, other types have been successfully employed in additions to activated vinylpyrimidine and vinylquinazoline systems. mdpi.com These reactions showcase the selective addition across the vinyl function, often followed by a subsequent nucleophilic substitution at another position on the heterocyclic ring. The range of nucleophiles includes:
N-Nucleophiles : Amines such as benzylamine (B48309) and morpholine. mdpi.com
O-Nucleophiles : Alcohols like methanol. mdpi.com
S-Nucleophiles : Thiols such as ethanethiol (B150549) and thiophenol. mdpi.com
The ability to use such a wide array of nucleophiles makes conjugate addition a powerful tool for creating functionalized heterocyclic structures analogous to derivatives of 3-Vinyl-5,6,7,8-tetrahydrocinnoline. nih.govacs.orgmdpi.com
| Nucleophile | Vinyl Heterocycle | Product Yield (%) |
|---|---|---|
| 5,5-Dimethyl-1,3-cyclohexanedione | 4-Vinylpyridine | 89% |
| 5,5-Dimethyl-1,3-cyclohexanedione | 2-Vinylpyridine | 87% |
| 1,3-Cyclohexanedione | 4-Vinylpyridine | 94% |
| 1,3-Cyclohexanedione | 2-Vinylpyridine | 88% |
| 5-Phenyl-1,3-cyclohexanedione | 4-Vinylpyridine | 72% |
| 5-Methyl-1,3-cyclohexanedione | 2-Vinylpyridine | 81% |
Cross-Coupling Methodologies for Vinyl Group Introduction
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon bonds, and they are extensively used for introducing vinyl groups onto heterocyclic scaffolds. acs.orgyoutube.com These reactions typically involve the coupling of a heterocyclic electrophile (e.g., a halide or triflate) with a vinyl-organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. youtube.comyoutube.com
Key cross-coupling reactions for this purpose include:
Suzuki Coupling : This reaction couples a heterocyclic boronic acid or ester with a vinyl halide or triflate, or conversely, a heterocyclic halide/triflate with a vinylboronic acid or ester. youtube.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. youtube.com
Stille Coupling : This method involves the coupling of a heterocyclic halide/triflate with a vinyl-organostannane (vinyltin) reagent. While organotin compounds are toxic, Stille couplings are highly reliable and tolerant of a wide range of functional groups. youtube.com
Heck Coupling : The Heck reaction differs by coupling a heterocyclic halide/triflate directly with an alkene (like ethylene) in the presence of a base. This avoids the pre-formation of an organometallic reagent.
Negishi Coupling : This reaction utilizes a vinyl-organozinc reagent to couple with a heterocyclic halide. Organozinc reagents are more reactive than their boron or tin counterparts, which can be advantageous but also limits functional group compatibility. youtube.com
Copper-Catalyzed Coupling : Copper-based systems can also be used for cross-coupling, for instance, in the stereo- and regiospecific coupling of vinyl iodides with thiols to form vinyl sulfides under mild conditions. nih.gov
These methodologies provide a direct and efficient route to vinyl-substituted heterocycles, which are precursors for compounds like this compound. The choice of reaction depends on factors like substrate availability, functional group tolerance, and desired reaction conditions. youtube.comyoutube.com
| Reaction Name | Heterocyclic Partner | Vinyl Partner | Catalyst (Typical) | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Halide, Triflare | Vinylboronic acid/ester | Pd(0) | Mild conditions, low toxicity. youtube.com |
| Stille Coupling | Halide, Triflare | Vinyl-organostannane | Pd(0) | High functional group tolerance. youtube.com |
| Heck Coupling | Halide, Triflare | Alkene (e.g., ethylene) | Pd(0) | No pre-formed organometallic needed. |
| Negishi Coupling | Halide, Triflare | Vinyl-organozinc | Pd(0) or Ni(0) | High reactivity of organozinc reagent. youtube.com |
Cycloaddition Reactions Involving Vinyl-Derived Intermediates
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, offering a convergent approach to complex molecular architectures. nih.govscispace.comresearchgate.net These reactions can be employed to build the core heterocyclic structure itself, with one of the components being a vinyl-derived intermediate. This strategy is particularly useful for constructing six-membered rings, such as the tetrahydropyridazine framework found in cinnoline derivatives. nih.govnih.gov
A significant advancement in heterocyclic synthesis is the development of stepwise [3+3] cycloaddition reactions. nih.govscispace.comacs.org This methodology serves as a modern alternative to the more traditional [4+2] Diels-Alder reaction for constructing six-membered heterocycles. nih.gov A key strategy in this area involves the use of catalytically generated metalloenolcarbenes as reactive three-atom synthons. acs.org
These highly reactive intermediates can be generated from stable precursors like enoldiazoacetates through dinitrogen extrusion, or from the rearrangement of donor-acceptor cyclopropenes. nih.gov The resulting metalloenolcarbene is an energetic dipolar species that can react with a stable dipole partner, such as a nitrone or a pyridinium (B92312) ylide. acs.org The process is typically stepwise, involving the formation of one covalent bond to create an initial adduct, followed by an electrophilic ring closure to form the six-membered ring. nih.gov The use of transition metal catalysts, such as those based on dirhodium(II) or silver(I), often in conjunction with chiral ligands, allows for high levels of enantioselectivity in the formation of these heterocyclic products. nih.govacs.org This approach represents a versatile and powerful strategy for the synthesis of a wide variety of six-membered heterocycles containing one or more heteroatoms. scispace.comacs.org
Photoinduced [4+2]-Cycloaddition Reactions of Vinyldiazo Compounds
Photoinduced reactions have emerged as a sustainable and efficient tool in organic synthesis. The use of light to drive chemical transformations allows for reactions to proceed at room temperature, often with high selectivity. A notable application is the formal [4+2]-cycloaddition of vinyldiazoacetates with various dienophiles. rsc.orgnih.gov
Under blue light irradiation (typically around 440 nm), vinyldiazo compounds are selectively converted into highly reactive cyclopropene (B1174273) intermediates. nih.gov These cyclopropenes can then undergo cycloaddition reactions. For instance, the reaction of vinyldiazoacetates with in-situ generated azoalkenes (from α-halohydrazones) yields bicyclo[4.1.0]tetrahydropyridazine derivatives. rsc.orgresearchgate.net This transformation is characterized by its high chemoselectivity and diastereocontrol, providing a viable route to highly functionalized pyridazine cores, which are structurally related to tetrahydrocinnolines. nih.govresearchgate.net The reaction exhibits good tolerance to a variety of functional groups and is scalable. rsc.orgresearchgate.net
Experimental studies have shown that these photoinduced cycloadditions proceed in good to high yields with excellent diastereoselectivity. nih.govresearchgate.net The choice of substituents on both the vinyldiazo compound and the azoalkene can influence the reaction outcome. researchgate.net
Table 1: Examples of Photoinduced [4+2]-Cycloaddition of Vinyldiazoacetates with Azoalkenes researchgate.net
| Vinyldiazoacetate Substituent (R1) | Azoalkene Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Oximido | Phenyl | Bicyclo[4.1.0]tetrahydropyridazine | 83 | >20:1 |
| Oximido | 4-Methylphenyl | Bicyclo[4.1.0]tetrahydropyridazine | 81 | >20:1 |
| Oximido | 4-Methoxyphenyl | Bicyclo[4.1.0]tetrahydropyridazine | 78 | >20:1 |
| Oximido | 4-Chlorophenyl | Bicyclo[4.1.0]tetrahydropyridazine | 83 | >20:1 |
| Methyloximido | Phenyl | Bicyclo[4.1.0]tetrahydropyridazine | 73 | >20:1 |
Reaction conditions: Vinyldiazoacetate and α-halohydrazone in DCM, irradiated with blue LED (440 nm) at room temperature.
1,3-Dipolar Cycloadditions with Vinyl Substrates
The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring in a stereospecific manner. wikipedia.org The use of vinyl substrates as dipolarophiles in these reactions provides a direct route to functionalized heterocyclic systems.
For the synthesis of nitrogen-containing heterocycles analogous to tetrahydrocinnolines, such as tetrahydroisoquinolines, C,N-cyclic azomethine imines have been employed as 1,3-dipoles in reactions with vinyl ketones. nih.gov These reactions can be catalyzed by chiral primary amines, leading to products with high diastereoselectivity and enantioselectivity. nih.gov The reaction proceeds through the formation of a dienamine intermediate from the vinyl ketone and the catalyst, which then reacts with the azomethine imine. nih.gov
Furthermore, three-component 1,3-dipolar cycloadditions involving isatins, 3-(2-nitrovinyl)-indoles, and tetrahydroisoquinolines (THIQs) have been developed to access complex spirooxindole structures fused to a tetrahydroisoquinoline core. mdpi.com These reactions proceed without a catalyst and demonstrate high diastereoselectivity. mdpi.com While not directly yielding a simple tetrahydrocinnoline, these methods highlight the utility of vinyl substrates in constructing complex, fused heterocyclic systems containing the tetrahydro-1,2-diazine motif.
The kinetics of 1,3-dipolar cycloadditions of nitrones to various vinyl monomers have also been studied, providing insight into the influence of the monomer structure on the reaction rate. nih.gov
Palladium-Catalyzed Cycloadditions of Vinylcyclopropanes
Palladium catalysis offers a powerful platform for a variety of cycloaddition reactions. A notable example is the formal [3+2]-cycloaddition of vinylcyclopropanes with electron-deficient olefins. nih.gov This reaction proceeds via the formation of a π-allyl-palladium intermediate, which acts as a 1,3-dipole. nih.govelsevierpure.com
The reaction of vinylcyclopropanes bearing two electron-withdrawing groups with α,β-unsaturated esters or ketones in the presence of a palladium catalyst, such as Pd2(dba)3·CHCl3, and a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), affords vinyl-substituted cyclopentanes in good yields. elsevierpure.com This strategy has been applied to the synthesis of the core structure of the Melodinus alkaloids, demonstrating its utility in the rapid assembly of complex molecular architectures. caltech.edu The stereochemistry of the vinylcyclopropane (B126155) and the olefin can be controlled to achieve high levels of diastereoselectivity in the cycloadduct. nih.govcaltech.edu
While this method directly produces carbocycles, the principle of using a vinyl group to initiate a palladium-catalyzed cycloaddition cascade is a key concept that could be adapted for the synthesis of heterocyclic systems like tetrahydrocinnolines, for instance, by using a nitrogen-containing reaction partner.
C-H Functionalization with Vinyl Azides
Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical way to introduce complexity into molecules. nih.gov Vinyl azides have emerged as versatile synthons in this context, capable of participating in various transformations to construct nitrogen-containing heterocycles. researchgate.net
A significant development is the palladium-catalyzed cyclization of N-acyl hydrazones with α-substituted vinyl azides to synthesize isoquinoline (B145761) derivatives. researchgate.net This reaction proceeds via C-H bond activation and C-N bond cleavage, with the vinyl azide (B81097) serving as an internal nitrogen source. researchgate.net This approach is particularly relevant to the synthesis of substituted tetrahydrocinnolines, as hydrazones are precursors to the cinnoline core. The use of a vinyl azide as the coupling partner directly installs the vinyl group, which is a key structural feature of the target molecule.
In a related context, the trifunctionalization of the C=C bond in 2-(1-azidovinyl)-1,1'-biphenyls has been achieved using an NCS/AgNO2 system to produce densely functionalized phenanthridines. nih.gov This demonstrates the rich reactivity of the vinyl azide moiety.
Regioselective Synthesis of Substituted Tetrahydrocinnolines
The control of regioselectivity is a critical challenge in the synthesis of substituted heterocyclic compounds. For tetrahydrocinnolines, the position of substituents on the heterocyclic ring can significantly impact their biological activity and physical properties.
A highly efficient, one-pot, three-component reaction has been developed for the regioselective synthesis of 3-aryl-substituted 7,8-dihydrocinnolin-5(6H)-ones. researchgate.net This method involves the reaction of arylglyoxals with 1,3-cyclohexanedione or dimedone in the presence of hydrazine hydrate in water. researchgate.net The reaction proceeds with high regioselectivity, affording the 3-substituted isomer as the sole product. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation between the arylglyoxal and the enolic form of the dione (B5365651), followed by cyclization with hydrazine. researchgate.net The regioselectivity is believed to be driven by the enolization of the dione in the presence of hydrazine. researchgate.net
Table 2: Regioselective Synthesis of 3-Aryl-7,8-dihydrocinnolin-5(6H)-ones researchgate.net
| Arylglyoxal (Ar) | Dione | Product | Yield (%) |
| Phenyl | 1,3-Cyclohexanedione | 3-Phenyl-7,8-dihydrocinnolin-5(6H)-one | 81 |
| 4-Chlorophenyl | 1,3-Cyclohexanedione | 3-(4-Chlorophenyl)-7,8-dihydrocinnolin-5(6H)-one | 86 |
| 4-Methoxyphenyl | 1,3-Cyclohexanedione | 3-(4-Methoxyphenyl)-7,8-dihydrocinnolin-5(6H)-one | 93 |
| Phenyl | Dimedone | 3-Phenyl-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | 89 |
| 4-Nitrophenyl | Dimedone | 3-(4-Nitrophenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one | 77 |
Reaction conditions: Arylglyoxal, dione, and hydrazine hydrate in water, stirred at room temperature.
While this method yields 3-aryl substituted derivatives, the underlying principle of controlling regioselectivity in the condensation-cyclization sequence is directly applicable to the synthesis of 3-vinyl analogs by employing a vinyl-containing glyoxal (B1671930) or a related precursor.
Mechanistic Investigations of Reactions Involving the 3 Vinyl 5,6,7,8 Tetrahydrocinnoline Scaffold
Mechanistic Pathways of Conjugate Additions to Vinyl-Substituted Rings
Conjugate addition, or Michael addition, to vinyl-substituted aromatic N-heterocycles is a valuable method for synthesizing functionalized heterocyclic compounds. thieme-connect.com This reaction has been demonstrated with a wide array of vinyl-substituted N-heteroaromatic compounds, with pyridines being the most extensively studied. thieme-connect.com
Role of Protonation and Electrophilicity in Reaction Mechanisms
The electrophilicity of the vinyl group is a critical factor in conjugate addition reactions. In many cases, acid catalysis is employed to enhance the reactivity of the vinyl-substituted heterocycle. thieme-connect.comacs.org Protonation of the heterocyclic nitrogen atom increases the electron-withdrawing nature of the ring, thereby making the vinyl group more susceptible to nucleophilic attack. thieme-connect.com For instance, the use of triflic acid can protonate both nitrogen atoms in diazine ring systems like pyrimidine, creating a superelectrophilic heterocyclic system that can react even with weak nucleophiles such as benzene. thieme-connect.com
Studies on vinyl-substituted pyridines have shown that the position of the vinyl group on the ring is crucial. thieme-connect.com Conjugate additions are favored for 2- and 4-vinylpyridines but not for 3-vinylpyridine. This is because the intermediate carbanion formed during the addition to 2- and 4-vinylpyridines can be stabilized by the ring nitrogen, which is not possible for the 3-vinyl isomer. thieme-connect.com
Stabilization of Intermediate Carbanions and Trapping with Electrophiles
The stability of the intermediate carbanion is a key determinant of the reaction's success. libretexts.org This stability is influenced by several factors, including the inductive effect of adjacent electronegative atoms, the hybridization of the charge-bearing carbon, and the extent of conjugation and resonance. libretexts.orgyoutube.com In the context of vinyl-substituted heterocycles, the nitrogen atom in the ring plays a significant role in stabilizing the negative charge of the carbanion intermediate. thieme-connect.com
While protonation is a common method to trap the intermediate carbanion, other electrophiles can also be used. nih.gov The ability to trap the intermediate with various electrophiles, such as those based on carbonyls, greatly expands the synthetic utility of this reaction. nsf.gov The dipyridyl structure, for example, has been shown to stabilize the intermediate carbanion, allowing it to be captured by an added electrophile. nsf.gov This contrasts with many conjugate additions to α,β-unsaturated carbonyl compounds, where trapping the enolate intermediate with diverse electrophiles is a common practice. researchgate.net
Reaction Mechanisms of Cycloadditions for Vinyl Heterocycles
Cycloaddition reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems. nih.gov Vinyl-substituted heterocycles can participate in various cycloaddition reactions, leading to diverse and complex molecular architectures.
Formation and Reactivity of Reactive Intermediates (e.g., Vinylcarbenes, Cyclopropenes)
The formation of reactive intermediates is often a key step in the cycloaddition of vinyl heterocycles. Vinyldiazo compounds, for instance, can be photochemically converted to unstable cyclopropenes, which then undergo intermolecular cycloaddition reactions. nih.govresearchgate.net These cyclopropenes are key intermediates in [4+2]-cycloadditions with dienophiles like azoalkenes. nih.gov
Vinylcarbenes are another important class of reactive intermediates. nih.gov They can be generated from the reaction of metal carbenes with alkynes and are involved in enyne metathesis reactions. nih.gov The vinyl substituent stabilizes the electron-deficient carbene center through resonance, modulating its reactivity compared to alkylidenes. nih.gov
Diastereoselectivity and Chemoselectivity in Cycloadditions
Cycloaddition reactions involving vinyl heterocycles often exhibit high levels of diastereoselectivity and chemoselectivity. For example, the photoinduced [4+2]-cycloaddition of vinyldiazoacetates with azoalkenes proceeds with excellent diastereoselectivity. nih.gov Similarly, palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with azadienes provides access to chiral spirocycles with excellent regio-, diastereo-, and enantioselectivities. acs.org
The stereoselectivity of these reactions is often determined by the orientation of the reactants in the transition state. libretexts.org In some cases, the choice of catalyst and ligands can significantly influence the reaction's outcome, affecting the ratio of different cycloadducts or the competition between cycloaddition and other reaction pathways. nih.gov
Intramolecular Cyclization Mechanisms in Cinnoline (B1195905) Synthesis
The cinnoline ring system is an important heterocyclic scaffold found in many biologically active compounds. nih.govwikipedia.org Intramolecular cyclization is a key strategy for the synthesis of cinnolines. nih.govrsc.orgresearchgate.net
A notable example is the transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) to form cinnolines. nih.govrsc.org Mechanistic studies have revealed a pathway involving an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. This is followed by condensation with benzylamine, isomerization of the resulting azo compound to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.govrsc.org The formation of the (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) intermediate is also a crucial step in this transformation. nih.govrsc.org
Another approach to cinnoline synthesis involves the cyclization of arylhydrazones. researchgate.net The structure of the hydrazone fragment and the substituents on the aromatic ring can significantly impact the ease of cyclization. researchgate.net
: A Review of a Novel Heterocycle
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the current body of knowledge regarding the chemical compound “3-Vinyl-5,6,7,8-tetrahydrocinnoline.” Despite extensive queries into mechanistic investigations, reaction pathways, and the influence of substituents, no specific data or research findings for this particular molecule were identified.
The inquiry sought to detail the mechanistic investigations of reactions involving the this compound scaffold, with a specific focus on the influence of substituents on reaction pathways and selectivity. This would typically involve an in-depth analysis of reaction kinetics, intermediates, transition states, and the electronic and steric effects of various functional groups attached to the core structure.
However, the absence of any published studies on this compound precludes a discussion of its reactivity and the nuanced effects of substituents. The scientific community has yet to report on the synthesis, isolation, or reactivity of this specific heterocyclic compound. Therefore, data tables detailing research findings, which were a required component of this review, cannot be generated.
While the broader family of cinnolines and their derivatives are known and have been the subject of various chemical studies, the user's strict directive to focus solely on this compound prevents the inclusion of information on related compounds as a speculative proxy.
Computational and Theoretical Approaches in the Study of 3 Vinyl 5,6,7,8 Tetrahydrocinnoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
Predicting Binding Modes and Affinities
Future molecular docking studies on 3-Vinyl-5,6,7,8-tetrahydrocinnoline would involve the in-silico screening of the compound against various known biological targets. Such simulations could predict the most likely binding poses of the molecule within the active site of a receptor and estimate the binding affinity, often expressed as a docking score or binding energy. This information is crucial for identifying potential therapeutic targets and for the initial stages of drug design.
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking can provide detailed insights into the specific interactions between the ligand and the target. Future research could identify the key amino acid residues in a protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this compound. Understanding these interactions is fundamental for optimizing the lead compound to enhance its potency and selectivity.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a deep understanding of the electronic properties of a molecule, which are pivotal in determining its reactivity and intermolecular interactions.
NBO Calculated Charge Distributions and Reactivity Prediction
Natural Bond Orbital (NBO) analysis is a theoretical method used to calculate the distribution of electron density within a molecule. For this compound, NBO calculations could determine the partial atomic charges on each atom. This information would be invaluable for predicting the molecule's reactive sites. For instance, atoms with a significant negative charge would be susceptible to electrophilic attack, while those with a positive charge would be prone to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in predicting a molecule's reactivity and its behavior in chemical reactions. An FMO analysis of this compound would reveal the energy gap between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the spatial distribution of the HOMO and LUMO would indicate the regions of the molecule most likely to donate or accept electrons in a reaction.
Conformational Analysis of the Tetrahydrocinnoline Ring System
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. The 5,6,7,8-tetrahydrocinnoline (B3263633) core of the molecule is a fused ring system that can adopt various conformations.
Reaction Pathway Elucidation and Transition State Modeling
The synthesis of the this compound scaffold can be envisioned through several plausible routes, and computational modeling is instrumental in evaluating the feasibility of each pathway. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable route, predict potential byproducts, and understand the intricate details of bond-forming and bond-breaking events.
A primary theoretical approach for this is the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. Calculations can elucidate the thermodynamics and kinetics of proposed synthetic strategies. For instance, a potential synthesis could involve a hetero-Diels-Alder reaction, a powerful method for constructing six-membered heterocyclic rings. chemaxon.com In this scenario, a substituted diene would react with a dienophile containing a nitrogen-nitrogen double bond. Computational modeling can predict the activation energy barriers for different regio- and stereoisomeric pathways (e.g., endo vs. exo selectivity), guiding the selection of reactants and reaction conditions to favor the desired product. chemeo.com
Transition state (TS) modeling is a critical component of this analysis. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By calculating the geometry and vibrational frequencies of the TS, researchers can confirm that it represents the true energetic barrier between reactants and products. For the synthesis of this compound, TS modeling could compare, for example, a concerted Diels-Alder pathway with a stepwise, ionic mechanism. chemaxon.com This insight is invaluable for optimizing reaction conditions to overcome kinetic barriers and improve yields.
Another plausible synthetic route could be the condensation of a hydrazine (B178648) derivative with a diketone precursor, followed by cyclization and subsequent modification to introduce the vinyl group. vcclab.org Computational methods can model each of these steps, calculating the energy of intermediates and transition states to identify the rate-limiting step and suggest potential catalysts that might lower the activation energy. mcule.com Theoretical studies on related vinyl-substituted heterocycles have shown that computational analysis can accurately predict the feasibility of various C-C bond-forming reactions and subsequent functionalizations. guidetopharmacology.org
In Silico ADME Screening and Drug-Likeness Predictions
In the context of medicinal chemistry, nitrogen-containing heterocycles are of significant interest due to their prevalence in approved drugs. Before a compound is synthesized for biological testing, its potential as a drug candidate can be assessed using computational tools to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its general "drug-likeness."
Drug-likeness is often initially evaluated using rules of thumb like Lipinski's Rule of Five. These rules establish physicochemical parameter ranges commonly observed for orally active drugs. Various free and commercial software platforms, such as SwissADME and ADMETlab, can calculate these properties based solely on the 2D structure of a molecule. For this compound, these tools would predict its molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.
The table below illustrates a typical drug-likeness profile that would be generated for the target compound.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.23 | ≤ 500 | Yes |
| Log P (Octanol/Water Partition Coefficient) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
Note: Values are predicted based on computational models for illustrative purposes.
Beyond simple rules, more sophisticated in silico models predict specific ADME properties that are critical for a compound's success as a drug. These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models derived from large datasets of experimentally measured properties.
The following table provides examples of the types of ADME properties that would be computationally predicted for this compound.
| ADME Property | Category | Predicted Outcome/Value | Significance |
|---|---|---|---|
| Aqueous Solubility (Log S) | Absorption | -2.5 | Indicates moderate solubility. |
| Caco-2 Permeability | Absorption | High | Predicts good intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Suggests the compound may cross into the central nervous system. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this major metabolic enzyme. |
| Human Intestinal Absorption (HIA) | Absorption | High | Predicts high absorption from the gut. |
Note: Values are based on general predictions from computational ADME screening tools and are for illustrative purposes.
These computational assessments are crucial for prioritizing which newly designed molecules should be synthesized. By flagging compounds with predicted poor ADME profiles or undesirable properties early on, researchers can focus resources on candidates with a higher probability of success in later developmental stages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
